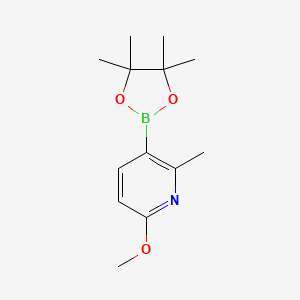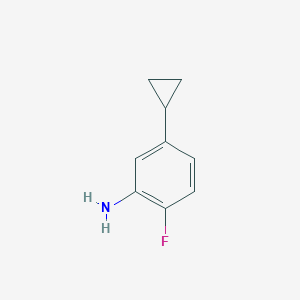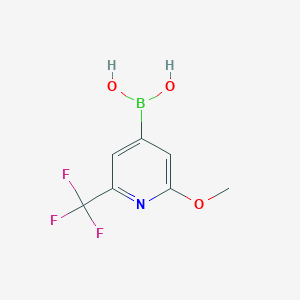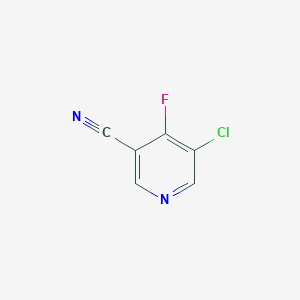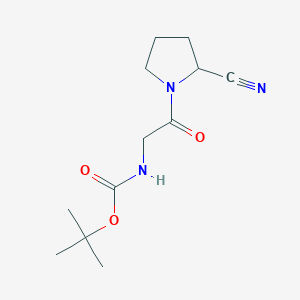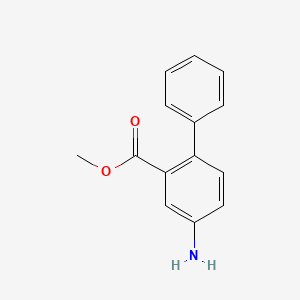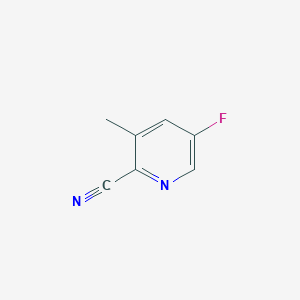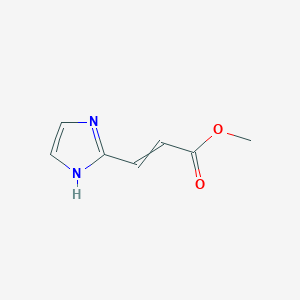![molecular formula C18H26BNO3 B1403323 1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine CAS No. 1386860-56-5](/img/structure/B1403323.png)
1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine
Overview
Description
1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine, also known as 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl) phenylcarbonylpyrrolidine (1-MTPPC), is a novel synthetic compound with potential applications in scientific research. It is an organic molecule with a structure consisting of a pyrrolidine ring, a methyl group, and a phenylcarbonyl group. It is a colorless, odorless, and nonflammable compound that has a low melting point and is soluble in water and most organic solvents.
Scientific Research Applications
Organic Synthesis Intermediates
Compounds similar to 1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine are often used as intermediates in organic synthesis. They can be involved in various substitution reactions to create complex molecules, which are essential in the development of pharmaceuticals and other organic compounds .
Crystal Structure Analysis
These compounds can also be used for crystal structure analysis, which is crucial for understanding the molecular geometry and electronic structure of new materials. This information is vital for designing drugs and materials with specific properties .
Density Functional Theory (DFT) Studies
DFT studies are essential for predicting the physical properties of materials based on quantum mechanical modeling. Compounds like the one can be used in DFT studies to understand their reactivity and stability .
Tribological Applications
Related tetramethyl dioxaborolane compounds have been studied for their tribological applications, such as gas-phase lubricants for metal surfaces. This research is important for developing new materials that reduce friction and wear in mechanical systems .
Photocatalysis
Some dioxaborolane compounds have been investigated for their role in photocatalysis when applied to surfaces like TiO2. This research could lead to advancements in solar energy conversion and environmental remediation .
Drug Development
Boronic acid compounds, which are structurally related to the compound , are commonly used as enzyme inhibitors or specific ligand drugs in medical research. They play a significant role in the development of new therapeutic agents .
Asymmetric Synthesis
These compounds are utilized in asymmetric synthesis processes, which are critical for creating chiral molecules that are important in pharmaceuticals and agrochemicals .
Coupling Reactions
Lastly, boronic acid derivatives are frequently used in coupling reactions such as Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds in organic chemistry .
Mechanism of Action
The tetramethyl-1,3,2-dioxaborolane group in the compound is a boronic ester. Boronic esters are known to be involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .
The pharmacokinetics of a compound depends on its chemical structure and properties. Generally, factors such as solubility, stability, and molecular size can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The result of the compound’s action would depend on its specific targets and mode of action, which are currently unknown for this compound.
The action environment of a compound refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
properties
IUPAC Name |
[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-13-12-14(16(21)20-10-6-7-11-20)8-9-15(13)19-22-17(2,3)18(4,5)23-19/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSUBKESHIKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124016 | |
| Record name | [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine | |
CAS RN |
1386860-56-5 | |
| Record name | [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1386860-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)
